5,5-Difluoro-2-(iodomethyl)oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Difluoro-2-(iodomethyl)oxane is a chemical compound with the molecular formula C6H9F2IO. It is known for its unique chemical structure, which includes both fluorine and iodine atoms attached to an oxane ring. This compound has gained attention in various fields of research due to its potential biological activity and chemical properties .
Vorbereitungsmethoden
The synthesis of 5,5-Difluoro-2-(iodomethyl)oxane typically involves multiple steps. One common method includes the reaction of fluorinated hydrocarbons with iodine-containing compounds. The reaction conditions often require a well-ventilated environment to avoid health hazards . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
5,5-Difluoro-2-(iodomethyl)oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions: Typical reagents include nucleophiles like sodium azide or potassium cyanide, and oxidizing agents like potassium permanganate. Reaction conditions often involve specific solvents and temperatures to optimize yield.
Major Products: Depending on the reagents and conditions, the major products can vary, but they often include substituted oxane derivatives.
Wissenschaftliche Forschungsanwendungen
5,5-Difluoro-2-(iodomethyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5,5-Difluoro-2-(iodomethyl)oxane involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, while the iodine atom can facilitate its incorporation into biological systems. The pathways involved may include enzyme inhibition or activation, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
5,5-Difluoro-2-(iodomethyl)oxane can be compared with other similar compounds, such as:
5,5-Difluoro-2-(bromomethyl)oxane: Similar structure but with a bromine atom instead of iodine.
5,5-Difluoro-2-(chloromethyl)oxane: Contains a chlorine atom instead of iodine.
5,5-Difluoro-2-(methyl)oxane: Lacks the halogen atom, making it less reactive. The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which can significantly influence its chemical and biological properties.
Eigenschaften
IUPAC Name |
5,5-difluoro-2-(iodomethyl)oxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2IO/c7-6(8)2-1-5(3-9)10-4-6/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZOSXLYWRTUQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1CI)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.